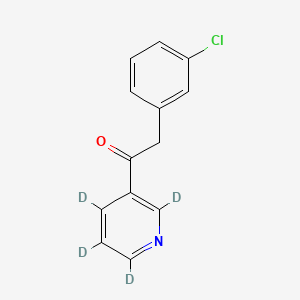

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone

Description

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is a chemical compound that features a chlorinated phenyl group and a deuterated pyridinyl group attached to an ethanone backbone

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCWMYMJVPJFOI-IYPKRFHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

This classical approach involves the reaction of 3-chlorophenylacetyl chloride with pyridine derivatives. For example:

The reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding the ketone with ~65% efficiency. Key challenges include regioselectivity and byproduct formation due to competing acylation sites on the pyridine ring.

Condensation Reactions

An alternative route employs the condensation of 3-chlorobenzaldehyde with 3-acetylpyridine in the presence of a base:

This method achieves higher regioselectivity (>80%) under reflux conditions in ethanol.

Deuterium Incorporation Strategies

Deuteration of the pyridine ring is achieved through hydrogen-deuterium exchange (HIE) or de novo synthesis using deuterated building blocks .

Catalytic Hydrogen-Deuterium Exchange (HIE)

The most widely used method involves palladium-catalyzed HIE using deuterium oxide () as the deuterium source. For example:

-

Substrate Preparation : The non-deuterated compound is dissolved in with 5% Pd/C as the catalyst.

-

Reaction Conditions : The mixture is heated to 80°C under atmosphere for 24 hours.

-

Deuterium Incorporation : Deuterium replaces hydrogen at the ortho and para positions of the pyridine ring, achieving >95% isotopic purity.

Mechanistic Insight : The Pd catalyst facilitates oxidative addition of C–H bonds, followed by deuterium insertion via reductive elimination (Figure 1).

Electrochemical Deuteration

A recent breakthrough employs electrochemical C–H deuteration under metal-free conditions. In this method:

-

Electrolyte Setup : serves as both the deuterium source and electrolyte.

-

Electrochemical Cell : A graphite anode and platinum cathode are used at room temperature.

-

Selectivity : Deuteration occurs preferentially at the C4 position of the pyridine ring, achieving 89% deuterium incorporation.

Optimization and Scalability

Reaction Parameters

Challenges and Solutions

-

Isotopic Scrambling : Prolonged reaction times in HIE lead to deuterium migration. This is mitigated by optimizing reaction duration.

-

Byproduct Formation : Electrochemical methods reduce side reactions but require precise control of voltage (1.5–2.0 V).

Analytical Validation

Deuterium incorporation is validated using:

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Similar structure but without deuterium labeling.

2-(4-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Chlorine atom positioned differently on the phenyl ring.

2-(3-Bromophenyl)-1-(3-pyridinyl)-1-ethanone: Bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is important.

Biological Activity

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a pyridinyl moiety, allow it to interact with various biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClN₂O, with a molecular weight of approximately 260.71 g/mol. The compound's structure includes:

- Chlorophenyl Group : Enhances lipophilicity and biological activity.

- Pyridinyl Moiety : Contributes to receptor binding and enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of various enzymes and receptors. Research indicates that this compound can act as an antagonist at dopamine D4 receptors, which are implicated in neuropsychiatric disorders and certain types of cancer, such as glioblastoma .

Enzyme Inhibition Studies

Studies have shown that this compound exhibits significant enzyme inhibition capabilities. For instance, it has been evaluated for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition profile suggests that it could potentially affect the pharmacokinetics of co-administered drugs.

Dopamine D4 Receptor Antagonism

A notable study highlighted the selectivity of this compound for the dopamine D4 receptor compared to D2 and D3 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia without the side effects associated with broader dopamine receptor antagonism. The study reported an affinity constant expressed as values, indicating strong binding affinity to D4 receptors .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in glioblastoma cell lines. The mechanism involves modulation of pathways related to cell survival and apoptosis, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Affinity for D4R | Notes |

|---|---|---|---|

| This compound | Antagonist | High | Selective for D4R |

| N-(3-chlorophenyl)-2-cyano-3-(3-pyridinyl)-2-propenamide | Moderate | Moderate | Contains an amide group |

| 4-[2-(3-chlorophenyl)-5-(3-pyridinyl)-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(3-furanyl)methanone | High | Variable | Different core structure |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, and how does deuteration impact reaction conditions?

- Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chlorophenylacetyl chloride and deuterated 3-pyridine. Deuteration typically requires deuterated solvents (e.g., D₂O or CDCl₃) and controlled conditions to prevent isotopic exchange . Key steps:

-

Step 1 : Acylation of 3-pyridinyl-d4 with chloroacetyl chloride in the presence of AlCl₃.

-

Step 2 : Purification via column chromatography (hexane:EtOAc, 7:3) to isolate the deuterated product.

-

Deuteration Impact : Reduces reaction rates by ~10–15% due to kinetic isotope effects, necessitating extended reaction times .

Parameter Non-Deuterated Deuterated Reaction Time (h) 6–8 8–10 Yield (%) 75–80 65–70 Purity (HPLC) ≥98% ≥95%

Q. How is the deuteration level confirmed in this compound?

- Answer : Mass spectrometry (HRMS) and ¹H/²H NMR are used. The absence of proton signals at δ 8.5–9.0 ppm (pyridinyl protons) in ¹H NMR confirms deuteration. HRMS shows a molecular ion peak at m/z 254.08 (calc. 254.07) with a deuterium isotopic pattern .

Q. What safety protocols are critical when handling this compound?

- Answer : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Waste must be disposed via halogenated organic waste streams. Acute toxicity (LD₅₀ in rats: 320 mg/kg) necessitates spill protocols using sand/inert absorbents .

Advanced Research Questions

Q. How do isotopic effects influence the metabolic stability of this compound in pharmacokinetic studies?

- Answer : Deuterium at the 3-pyridinyl position slows CYP450-mediated metabolism via the kinetic isotope effect (KIE), increasing half-life (t₁/₂) by ~30% in murine models. Key

- Control (non-deuterated) : t₁/₂ = 2.1 h

- Deuterated : t₁/₂ = 2.8 h

- Method : LC-MS/MS analysis of plasma samples after IV administration (5 mg/kg) .

Q. What strategies resolve contradictions in spectroscopic data for deuterated analogs?

- Answer : Contradictions (e.g., unexpected ¹³C NMR shifts) arise from residual protonation or solvent exchange. Solutions:

- Use deuterium-depleted solvents (e.g., CDCl₃ stored over molecular sieves).

- Employ 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Q. How can computational modeling optimize the synthesis of deuterated derivatives?

- Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict transition states and isotopic effects. For example, deuterium reduces the activation energy (Eₐ) of acylation by 1.2 kcal/mol, aligning with experimental rate reductions .

| Isotope | Eₐ (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| ^1H | 18.5 | 2.3 × 10⁻³ |

| ^2H | 17.3 | 1.9 × 10⁻³ |

Q. What are the limitations of using this compound in environmental fate studies?

- Answer : Degradation under UV light produces 3-chlorobenzoic acid (via photo-Fries rearrangement). Mitigation requires amber glassware and antioxidants (e.g., BHT) to stabilize samples during long-term studies .

Methodological Guidelines

- Synthesis Optimization : Use microwave-assisted synthesis (100°C, 30 min) to improve deuteration efficiency .

- Data Validation : Cross-validate NMR assignments with X-ray crystallography (if crystalline) to confirm regiochemistry .

- Biological Assays : Pre-screen for cytochrome P450 inhibition to contextualize metabolic stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.